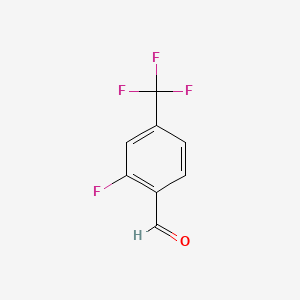

2-Fluoro-4-(trifluoromethyl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoro-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEHNXLFIGPWNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10335113 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89763-93-9 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89763-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance and Research Context of 2 Fluoro 4 Trifluoromethyl Benzaldehyde in Contemporary Chemical Science

Historical Perspectives and Evolution of Fluorinated Benzaldehyde (B42025) Research

The journey to understanding and utilizing compounds like 2-Fluoro-4-(trifluoromethyl)benzaldehyde is built upon a rich history of organofluorine chemistry. The field itself began to take shape even before elemental fluorine was first isolated by Henri Moissan in 1886. nih.govwikipedia.org Early milestones included the first synthesis of an organofluorine compound via halogen exchange in 1862 and the first formation of an aryl carbon-fluorine (C-F) bond in the 1870s. nih.gov The synthesis of benzaldehyde itself was first achieved in 1832 by Friedrich Wöhler and Justus von Liebig, following its initial extraction from bitter almonds. wikipedia.org

The convergence of these fields—the chemistry of benzaldehydes and the burgeoning science of organofluorine compounds—led to the development of fluorinated benzaldehydes. Early methods for creating fluoroaromatic compounds, which laid the groundwork for synthesizing fluorinated benzaldehydes, included the Schiemann reaction, discovered in 1927, and nucleophilic halogen exchange using potassium fluoride (B91410) (KF), first reported for fluoroarenes in 1936. nih.gov These methods enabled the introduction of fluorine atoms onto aromatic rings.

The evolution of synthetic methods has been crucial. For instance, the synthesis of 4-fluorobenzaldehyde (B137897) can be achieved through a halogen-exchange reaction from 4-chlorobenzaldehyde. wikipedia.orgoup.com Over time, research has focused on improving the efficiency and conditions of these reactions, such as using phase-transfer catalysts like tetraphenylphosphonium (B101447) bromide and 18-crown-6 (B118740) to facilitate the fluorination of chlorobenzaldehydes with potassium fluoride. oup.com The direct fluorination of benzaldehyde derivatives using elemental fluorine has also been explored, though it can result in mixtures of products. acs.org The development of N-F fluorinating agents provided milder and more manageable alternatives for fluorination reactions. beilstein-journals.org

The synthesis of more complex molecules, such as those containing a trifluoromethyl (-CF3) group, represents a further evolution. The introduction of the -CF3 group into aromatic compounds was first reported by Swarts in 1898. nih.gov The combined presence of both a fluorine atom and a trifluoromethyl group on the benzaldehyde scaffold, as seen in this compound, exemplifies the progress in synthetic chemistry, allowing for the creation of highly functionalized and specialized reagents for advanced applications.

Interdisciplinary Relevance in Synthetic Chemistry and Allied Fields

The interdisciplinary importance of this compound stems from the unique properties imparted by its fluorine substituents. The introduction of fluorine and trifluoromethyl groups into organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. chemimpex.comnih.govmdpi.com This makes fluorinated compounds, and by extension intermediates like this compound, highly valuable across several scientific disciplines.

In Medicinal Chemistry and Pharmaceutical Development: Fluorinated compounds are prevalent among modern pharmaceuticals, with a significant percentage of drugs approved by the FDA containing fluorine. mdpi.comacs.org The trifluoromethyl group, in particular, is a key pharmacophore that can enhance a drug's efficacy. mdpi.com this compound serves as a crucial starting material or intermediate in the synthesis of a variety of biologically active molecules. For example, fluorinated benzaldehydes are used to create Schiff base compounds, some of which exhibit antimicrobial properties. wikipedia.org The unique substitution pattern of the title compound makes it a candidate for synthesizing targeted therapeutic agents, including those for central nervous system disorders, anti-cancer agents, and anti-inflammatory drugs. chemimpex.comnih.gov For instance, the structurally related compound doravirine, an anti-HIV drug, is synthesized from a pyridine (B92270) derivative containing chloro, fluoro, and trifluoromethyl groups. mdpi.com

In Agrochemicals: The principles that make fluorinated compounds effective in pharmaceuticals also apply to agrochemical research. The inclusion of fluorine can increase the potency and stability of pesticides and herbicides. chemimpex.com Fluorinated benzaldehydes act as building blocks for these complex agrochemical formulations, contributing to the development of more effective crop protection solutions. chemimpex.com

In Materials Science: The C-F bond is the strongest single bond in organic chemistry, lending exceptional thermal and chemical stability to fluorinated materials. nih.gov This stability makes fluorinated compounds desirable for creating advanced materials like specialized polymers and coatings. chemimpex.com Intermediates such as this compound can be incorporated into polymer structures to create materials with tailored properties, such as enhanced resistance to heat and chemicals. chemimpex.com These materials find applications in diverse fields, including electronics and high-performance coatings.

Data Tables

Table 1: Physicochemical Properties of this compound This interactive table provides key physical and chemical data for the compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 89763-93-9 | nih.govsynquestlabs.comsigmaaldrich.com |

| Molecular Formula | C₈H₄F₄O | nih.govsynquestlabs.comthermofisher.com |

| Molecular Weight | 192.11 g/mol | nih.govsigmaaldrich.com |

| Appearance | Colorless to light yellow clear liquid | chemimpex.com |

| Boiling Point | 118-119 °C | sigmaaldrich.com |

| Density | 1.41 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.45 | sigmaaldrich.com |

| SMILES | C1=CC(=C(C=C1C(F)(F)F)F)C=O | nih.govuni.lu |

| InChIKey | KFEHNXLFIGPWNB-UHFFFAOYSA-N | nih.govsigmaaldrich.comthermofisher.com |

Mechanistic Insights into the Reactivity of 2 Fluoro 4 Trifluoromethyl Benzaldehyde

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the 2-fluoro-4-(trifluoromethyl)benzaldehyde ring is a challenging transformation due to the presence of two strongly deactivating groups. The aldehyde (-CHO), fluorine (-F), and trifluoromethyl (-CF3) groups all withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.

The directing effects of the substituents are as follows:

Aldehyde group (-CHO): A meta-director and a strong deactivator.

Fluorine atom (-F): An ortho-, para-director and a deactivator (due to its high electronegativity).

Trifluoromethyl group (-CF3): A meta-director and a strong deactivator.

Nucleophilic Substitution Reactions on the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a more plausible reaction pathway for this compound, particularly involving the displacement of the fluorine atom. The presence of the strongly electron-withdrawing trifluoromethyl group and the aldehyde group, both positioned ortho and para to the fluorine, activates the ring towards nucleophilic attack. These groups stabilize the negatively charged Meisenheimer intermediate that is formed during the reaction.

The fluorine atom at the C2 position is the most likely site for nucleophilic attack. A strong nucleophile can attack the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate. Subsequent loss of the fluoride (B91410) ion yields the substituted product. The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. For example, in the presence of a nucleophilic methoxide source in methanol, similar fluorinated benzaldehydes have been observed to undergo SNAr reactions where the fluorine is displaced. acgpubs.org

Aldehyde Group Transformations

The aldehyde group is a primary site of reactivity in this compound, readily undergoing both oxidation and reduction.

The aldehyde group can be easily oxidized to a carboxylic acid, yielding 2-fluoro-4-(trifluoromethyl)benzoic acid. This transformation can be achieved using a variety of common oxidizing agents.

| Oxidizing Agent | Typical Conditions | Product Yield |

| Potassium permanganate (KMnO4) | Basic or acidic solution, often with heating | High |

| Chromic acid (H2CrO4) | Jones' reagent (CrO3 in acetone/sulfuric acid) | Good to High |

| Silver oxide (Ag2O) | Tollens' reagent (ammoniacal silver nitrate) | High |

The choice of reagent depends on the desired reaction scale and the compatibility with other functional groups in more complex molecules. The resulting 2-fluoro-4-(trifluoromethyl)benzoic acid is a stable compound and a valuable synthetic intermediate in its own right.

The aldehyde group can be reduced to a primary alcohol, (2-fluoro-4-(trifluoromethyl)phenyl)methanol. This is a common and high-yielding transformation.

| Reducing Agent | Typical Conditions | Product Yield |

| Sodium borohydride (NaBH4) | Methanol or ethanol as solvent, room temperature | High |

| Lithium aluminum hydride (LiAlH4) | Anhydrous ether or THF, followed by aqueous workup | High |

| Catalytic Hydrogenation (H2) | Palladium on carbon (Pd/C) or other catalysts, pressure | High |

Sodium borohydride is a mild and selective reagent that is often preferred for its ease of handling. masterorganicchemistry.comwikipedia.org Catalytic hydrogenation is also an effective method, particularly for large-scale reductions. nih.gov

Investigating Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies on reactions involving this compound are not extensively reported in the literature. However, established methodologies can be applied to understand the reaction rates and equilibria.

Reaction Kinetics: Kinetic studies would involve monitoring the concentration of reactants and products over time, typically using techniques like UV-Vis spectroscopy, NMR spectroscopy, or gas chromatography. By varying the concentrations of reactants and the temperature, the rate law, rate constants, and activation energy for a given reaction can be determined. For instance, kinetic studies on the Wittig-Horner reaction with substituted benzaldehydes have shown that electron-withdrawing groups on the benzaldehyde (B42025) increase the reaction rate. arkat-usa.org

Thermodynamics: Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can be determined through calorimetry or by studying the temperature dependence of the equilibrium constant. These values provide insight into the spontaneity and energy changes associated with a reaction. For fluorination reactions, they are often highly exothermic. mdpi.com

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for elucidating the reaction mechanisms of molecules like this compound. Density Functional Theory (DFT) is a commonly used method to model reaction pathways. researchgate.net

Transition State Theory: By calculating the potential energy surface of a reaction, computational models can identify the structures of transition states and intermediates. This allows for the determination of activation energies, which are crucial for understanding reaction kinetics. mit.edunih.gov

Reaction Pathway Modeling: Computational methods can be used to map out the entire reaction pathway for processes like electrophilic or nucleophilic substitution. This can help in predicting the regioselectivity of reactions and understanding the electronic effects of the substituents on the transition state energies. For example, DFT calculations can be used to compare the energies of different possible Meisenheimer intermediates in an SNAr reaction, thus predicting the most likely site of nucleophilic attack.

Predicting Spectroscopic Properties: Computational models can also predict spectroscopic data (e.g., NMR, IR spectra) for reactants, intermediates, and products, which can aid in their experimental identification and characterization.

Strategic Utilization of 2 Fluoro 4 Trifluoromethyl Benzaldehyde As a Synthetic Intermediate

Formation of Advanced Fluorinated Organic Compounds

The aldehyde serves as a key building block for the introduction of the 2-fluoro-4-(trifluoromethyl)phenyl moiety into a variety of organic structures, leading to the formation of advanced fluorinated compounds with potentially enhanced biological and material properties.

Heterocyclic compounds are fundamental scaffolds in medicinal chemistry. The incorporation of fluorine-containing substituents can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. 2-Fluoro-4-(trifluoromethyl)benzaldehyde is a precursor for the synthesis of various fluorinated heterocycles.

One notable application is in the Gewald reaction for the synthesis of polysubstituted 2-aminothiophenes. For instance, it can be used in the synthesis of methyl 3-amino-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate. researchgate.net The Gewald reaction is a one-pot multicomponent reaction that involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| This compound | Methyl cyanoacetate | Sulfur | Methyl 2-amino-5-(trifluoromethyl)-thiophene-3-carboxylate (hypothetical product) |

While specific examples for the synthesis of other heterocycles like quinazolines, pyridines, or isoquinolines directly from this compound are not extensively documented in readily available literature, its reactivity profile suggests its suitability in classical heterocyclic synthesis methodologies such as the Friedländer annulation for quinolines or the Hantzsch pyridine (B92270) synthesis.

The development of synthetic routes to complex fluorinated aromatic systems is of significant interest in materials science and drug discovery. While direct examples of using this compound in annulation reactions to build polycyclic aromatic hydrocarbons are not prevalent in the searched literature, its aldehyde functionality allows for its incorporation into larger aromatic systems through various C-C bond-forming reactions. For instance, subsequent modification of the aldehyde group to a reactive handle (e.g., a halide) would permit its use in transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to construct complex biaryl and polyaryl systems. researchgate.net

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products, adhering to the principles of green chemistry. The electrophilic nature of this compound makes it an excellent candidate for various MCRs.

The Biginelli reaction , a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea, is a classic MCR for the synthesis of dihydropyrimidinones. bu.edu.egresearchgate.netyoutube.com Although specific literature detailing the use of this compound in this reaction is scarce, its participation would be expected to yield dihydropyrimidinones bearing the 2-fluoro-4-(trifluoromethyl)phenyl substituent, which are of interest in medicinal chemistry.

The Passerini three-component reaction involves the reaction of an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgnih.govnih.govorganic-chemistry.org The reaction is typically performed in aprotic solvents and is known for its high atom economy.

The Ugi four-component reaction is another prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. researchgate.netsemanticscholar.org This reaction is highly valued for its ability to rapidly generate diverse libraries of peptide-like molecules.

| MCR Type | Reactants | General Product |

| Biginelli | This compound , Ethyl acetoacetate, Urea | Dihydropyrimidinone |

| Passerini | This compound , Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide |

| Ugi | This compound , Amine, Carboxylic Acid, Isocyanide | Bis-amide |

Stereoselective Synthesis Applications

The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry. This compound can serve as a prochiral substrate in various stereoselective reactions to generate enantiomerically enriched products.

A key transformation is the asymmetric reduction of the aldehyde to produce the corresponding chiral alcohol, (2-fluoro-4-(trifluoromethyl)phenyl)methanol. This can be achieved using chiral reducing agents or catalytic systems. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in combination with a borane source, is a powerful method for the enantioselective reduction of ketones and aldehydes. youtube.comresearchgate.netnrochemistry.comorganic-chemistry.orgalfa-chemistry.com

Another important class of reactions is the enantioselective addition of nucleophiles to the carbonyl group. This includes reactions like the asymmetric Henry (nitroaldol) reaction, which involves the addition of a nitronate to an aldehyde to form a β-nitro alcohol with the creation of two new stereocenters. osti.govresearchgate.netfrontiersin.orgresearchgate.netrsc.org Chiral catalysts, often metal complexes with chiral ligands, are employed to control the stereochemical outcome.

| Stereoselective Reaction | Reagent/Catalyst System | Product Type |

| Asymmetric Reduction | Corey-Bakshi-Shibata (CBS) Catalyst | Chiral Alcohol |

| Asymmetric Henry Reaction | Chiral Catalyst (e.g., Cu(II)-bisoxazoline) | Chiral β-Nitro Alcohol |

C-C and C-X Bond Forming Reactions

The aldehyde functionality of this compound is a versatile handle for a multitude of carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions.

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction , are fundamental methods for alkene synthesis from aldehydes. innospk.comwikipedia.org The Wittig reaction utilizes a phosphorus ylide to convert the aldehyde into an alkene, while the HWE reaction employs a phosphonate carbanion, often leading to higher E-selectivity and easier purification. wikipedia.orgalfa-chemistry.comumich.edusynarchive.comenamine.net For instance, the reaction of this compound with triethyl phosphonoacetate would be expected to yield ethyl (E)-3-(2-fluoro-4-(trifluoromethyl)phenyl)acrylate.

Aldol and Knoevenagel condensations are other important C-C bond-forming reactions. The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond. The synthesis of chalcones, for example, proceeds via a Claisen-Schmidt condensation, which is a type of aldol condensation, between a substituted benzaldehyde (B42025) and an acetophenone. acgpubs.orgnih.govjetir.orgrjlbpcs.com

Furthermore, after conversion of the aldehyde to a suitable derivative (e.g., a halide or triflate), the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (with boronic acids), Stille coupling (with organotin compounds), and the Sonogashira coupling (with terminal alkynes) to form C-C bonds with a wide range of partners. researchgate.netnih.govthieme-connect.deugr.esrichmond.edumdpi.com

| Reaction Type | Reagent(s) | Product Type |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate, Base | α,β-Unsaturated ester |

| Knoevenagel Condensation | Malononitrile, Base | Dicyanovinylarene |

| Aldol Condensation (Claisen-Schmidt) | Acetophenone, Base | Chalcone |

| Sonogashira Coupling (of derived halide) | Terminal alkyne, Pd/Cu catalyst, Base | Arylalkyne |

Exploration of 2 Fluoro 4 Trifluoromethyl Benzaldehyde in Pharmaceutical Research and Development

Precursor for Novel Drug Candidates

2-Fluoro-4-(trifluoromethyl)benzaldehyde is a versatile intermediate in organic synthesis, prized for its ability to participate in a wide range of chemical reactions to form more complex molecules. innospk.com The presence of both a fluoro and a trifluoromethyl group on the benzaldehyde (B42025) ring enhances its chemical reactivity, making it an excellent starting point for synthesizing diverse molecular scaffolds. innospk.com

In pharmaceutical development, this compound is frequently used in the creation of heterocyclic compounds, which are foundational structures in many approved drugs. innospk.com Its aldehyde functional group allows for transformations such as Wittig reactions to form carbon-carbon double bonds or asymmetric synthesis to produce chiral alcohols, both of which are critical steps in building complex drug molecules. innospk.com The fluorinated nature of the compound often imparts desirable characteristics to the final product, such as increased stability and resistance to degradation. innospk.com

Design and Synthesis of Central Nervous System (CNS) Active Compounds

The development of drugs targeting the central nervous system (CNS) presents unique challenges, particularly the need for molecules to cross the blood-brain barrier (BBB). The physicochemical properties conferred by fluorine and trifluoromethyl groups are highly advantageous in this context. Fluorination can increase a molecule's lipophilicity, which often facilitates its passage across the lipid-rich BBB. researchgate.net

Influence of Fluorination on Biological Activity and Metabolic Stability of Drug Analogs

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile. The unique properties of the fluorine atom and the trifluoromethyl group can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic properties. nih.gov

Key Effects of Fluorination:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom at a metabolically vulnerable site with a fluorine atom can block oxidative metabolism by enzymes like cytochrome P450, thereby increasing the drug's half-life and bioavailability.

Physicochemical Properties: As the most electronegative element, fluorine can alter a molecule's electron distribution. This can impact its acidity (pKa) and lipophilicity, which in turn affects its absorption, distribution, and target-binding affinity.

Binding Affinity: The trifluoromethyl group can engage in favorable interactions with protein targets, including hydrophobic and electrostatic interactions, potentially leading to enhanced binding affinity and potency.

The strategic placement of these fluorinated moieties allows chemists to fine-tune the properties of a drug analog to achieve a more desirable therapeutic profile.

Table 1: Impact of Fluorination on Drug Properties

Property Influence of Fluorine/Trifluoromethyl Group Pharmacological Consequence Metabolic Stability Blocks sites of oxidative metabolism due to the high strength of the C-F bond. Increased drug half-life, improved bioavailability, and potentially less frequent dosing. Lipophilicity Generally increases lipophilicity, which can enhance membrane permeability. Improved absorption and ability to cross the blood-brain barrier. Acidity/Basicity (pKa) The strong electron-withdrawing nature can lower the pKa of nearby acidic protons or basic amines. Altered ionization at physiological pH, affecting solubility, cell penetration, and receptor interaction. Binding Affinity Can form hydrogen bonds, halogen bonds, and other non-covalent interactions with target proteins. Enhanced potency and selectivity of the drug candidate. Conformation Can influence the preferred three-dimensional shape of the molecule. Can "lock" the molecule into a bioactive conformation, improving its fit with the target receptor.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives synthesized from this compound, SAR studies explore how modifications to the molecular scaffold affect the compound's potency, selectivity, and other pharmacological parameters.

In a typical SAR study, a series of analogues are synthesized where specific parts of the molecule are systematically varied. For example, in the development of dual peroxisome proliferator-activated receptor δ (PPARδ) and soluble epoxide hydrolase (sEH) modulators, a 2-fluoro-4-trifluoromethyl substitution pattern on a phenyl ring was investigated alongside other patterns. acs.org Researchers found that while this substitution was favorable, a 2-chloro-4-trifluoromethyl analogue demonstrated a more significant gain in potency for both targets, highlighting the subtle yet critical differences between halogen substitutions. acs.org Such studies are essential for optimizing a lead compound into a viable drug candidate.

Table 2: Illustrative SAR Data for a Hypothetical Series of Kinase Inhibitors

Compound R1 Group (Derived from Benzaldehyde) Kinase Inhibitory Activity (IC50, nM) Relative Potency A-1 4-Trifluoromethylphenyl 150 Base A-2 2-Fluoro-4-(trifluoromethyl)phenyl 50 3x higher A-3 2-Chloro-4-(trifluoromethyl)phenyl 15 10x higher A-4 2-Methyl-4-(trifluoromethyl)phenyl 85 1.8x higher A-5 3,4-Dichloro-phenyl 250 Lower

This table is for illustrative purposes to demonstrate SAR principles.

Pharmacological Profiling of Compounds Derived from this compound

The ultimate goal of synthesizing new molecules from a precursor like this compound is to identify compounds with a desirable pharmacological profile for treating a specific disease. Once synthesized, these compounds undergo extensive testing to determine their biological effects.

For instance, derivatives of fluorinated benzaldehydes have been investigated for a wide range of therapeutic applications. Chalcones synthesized from related fluoro- and trifluoro-ethoxy benzaldehydes have been screened for their antiplasmodial activity against Plasmodium falciparum, the parasite that causes malaria. mdpi.com In other research, fluorobenzoylthiosemicarbazides containing trifluoromethyl groups were found to have significant antibacterial activity against pathogenic strains of Staphylococcus aureus, including methicillin-resistant variants (MRSA). nih.gov These studies demonstrate that the unique electronic and steric properties imparted by the 2-fluoro-4-(trifluoromethyl)phenyl moiety can be harnessed to develop potent agents against various infectious diseases and other conditions. The specific pharmacological activity is highly dependent on the final molecular structure built upon this versatile starting block.

Contributions of 2 Fluoro 4 Trifluoromethyl Benzaldehyde to Agrochemical Innovation

Development of Enhanced Pesticides

2-Fluoro-4-(trifluoromethyl)benzaldehyde serves as a versatile precursor for the synthesis of a variety of insecticidal and fungicidal compounds. The aldehyde functional group provides a reactive site for the construction of more complex molecular scaffolds, including various heterocyclic structures that are common in modern pesticides.

While direct synthesis pathways for major commercial pesticides starting from this compound are not extensively documented in publicly available literature, its structural motifs are present in several key agrochemicals. For instance, the insecticide flufenoxuron, a benzoylurea insecticide that inhibits chitin synthesis, contains a 2-fluoro-4-(trifluoromethyl)phenoxy moiety. Patents reveal the synthesis of a key intermediate, 2-Fluoro-4-【2-Chloro-4-(trifluoromethyl)phenoxyl】aniline, which shares a significant structural resemblance to derivatives of this compound innospk.comccspublishing.org.cn. This highlights the importance of the 2-fluoro-4-(trifluoromethyl)phenyl unit in achieving high insecticidal activity.

Research into novel pesticides frequently utilizes fluorinated benzaldehydes to create new active ingredients. The introduction of the 2-fluoro-4-(trifluoromethyl)phenyl group can lead to compounds with enhanced insecticidal and acaricidal properties. Scientific studies have shown that the incorporation of this moiety into various molecular backbones can result in significant biological activity against a range of pests.

Formulation of Advanced Herbicides

In the realm of weed control, this compound is a valuable starting material for the synthesis of advanced herbicides. The unique electronic properties conferred by the fluorine and trifluoromethyl groups can lead to herbicides with improved uptake by target weeds, enhanced translocation within the plant, and greater metabolic stability, resulting in more effective and longer-lasting weed control.

One prominent example of a herbicide class that benefits from fluorinated phenyl groups is the aryloxyphenoxypropionate family. While not directly synthesized from this compound, the herbicide fluazifop-p-butyl contains a 5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy group, underscoring the utility of the trifluoromethylphenyl scaffold in designing potent herbicides that inhibit acetyl-CoA carboxylase in grasses.

Furthermore, research has demonstrated the synthesis of novel phenylpyridine derivatives with herbicidal activity, where substituted benzaldehydes are key starting materials nih.gov. The 2-fluoro-4-(trifluoromethyl)phenyl moiety is often a target for inclusion in such discovery programs due to its known positive influence on herbicidal efficacy.

Impact of Trifluoromethyl and Fluoro Substituents on Bioefficacy

The remarkable effectiveness of agrochemicals derived from this compound can be attributed to the synergistic effects of the trifluoromethyl (CF3) and fluoro (F) substituents. These groups profoundly alter the electronic and steric properties of the molecule, which in turn enhances its biological performance.

The trifluoromethyl group is a strong electron-withdrawing group and is highly lipophilic. Its inclusion in a pesticide or herbicide molecule can:

Increase Lipophilicity: This enhances the molecule's ability to penetrate the waxy cuticle of insects and plants, leading to improved uptake and faster action.

Enhance Metabolic Stability: The strong carbon-fluorine bonds in the CF3 group are resistant to enzymatic degradation within the target organism and in the environment. This leads to a longer half-life of the active ingredient, providing more persistent control.

Improve Binding Affinity: The electronic nature of the CF3 group can lead to stronger binding interactions with the target enzyme or receptor site, resulting in higher intrinsic activity.

The fluoro substituent also plays a critical role in modulating the properties of the agrochemical:

Altering Acidity/Basicity: A fluorine atom can influence the pKa of nearby functional groups, which can affect the molecule's solubility and transport across biological membranes.

Conformational Control: The small size and high electronegativity of fluorine can influence the preferred conformation of the molecule, potentially locking it into a shape that is optimal for binding to its biological target.

Blocking Metabolic Sites: A strategically placed fluorine atom can block sites on the molecule that are susceptible to metabolic attack, further increasing its persistence and efficacy.

The combined presence of both a fluoro and a trifluoromethyl group, as found in derivatives of this compound, creates a unique combination of properties that is highly advantageous for the development of potent and effective agrochemicals.

Below is a table summarizing the general impact of these substituents on key agrochemical properties:

| Property | Impact of Trifluoromethyl (CF3) Group | Impact of Fluoro (F) Group |

| Lipophilicity | Significantly Increases | Moderately Increases |

| Metabolic Stability | High | High (blocks metabolic sites) |

| Binding Affinity | Can significantly increase | Can influence for optimal binding |

| Electron-withdrawing nature | Strong | Moderate |

Application of 2 Fluoro 4 Trifluoromethyl Benzaldehyde in Advanced Materials Science

Synthesis of Specialty Polymers

The aldehyde functionality of 2-Fluoro-4-(trifluoromethyl)benzaldehyde serves as a versatile reactive site for various polymerization reactions, including polycondensation and addition reactions. Its integration into polymer backbones is a strategic approach to creating specialty polymers with enhanced performance profiles. The presence of both a fluoro group and a trifluoromethyl group on the benzaldehyde (B42025) ring significantly influences the properties of the resulting polymers. innospk.com

The trifluoromethyl group (-CF3) is particularly impactful. Its bulkiness disrupts polymer chain packing, which can lead to increased solubility and processability of otherwise intractable aromatic polymers. nus.edu.sg This is a crucial advantage in the manufacturing of advanced materials. Furthermore, the strong electron-withdrawing nature of the -CF3 group can enhance the thermal stability and oxidative resistance of the polymer.

One of the primary areas of application for fluorinated aldehydes is in the synthesis of specialty polyimides. While direct polymerization of this compound is not the typical route for polyimide synthesis, it can be chemically modified to form diamine or dianhydride monomers. These monomers, when polymerized, yield polyimides with low dielectric constants, high thermal stability, and excellent chemical resistance, making them suitable for applications in microelectronics and aerospace.

The table below illustrates the expected impact of incorporating a monomer derived from this compound into a polymer backbone, compared to a non-fluorinated analogue.

| Property | Standard Aromatic Polymer | Fluorinated Aromatic Polymer (Illustrative) |

| Glass Transition Temperature (Tg) | 250°C | > 280°C |

| Thermal Decomposition Temperature (TGA, 5% weight loss) | 480°C | > 520°C |

| Dielectric Constant | 3.5 | < 2.8 |

| Moisture Absorption | 1.5% | < 0.5% |

| Solubility in Organic Solvents | Low | Moderate to High |

This table provides illustrative data based on general findings for fluorinated polymers.

Development of Functional Coatings

Functional coatings are designed to provide specific properties to a surface, such as hydrophobicity, oleophobicity, chemical resistance, and weatherability. Fluorinated compounds are extensively used in the formulation of such coatings due to their low surface energy. european-coatings.com this compound can be utilized as a precursor for the synthesis of fluorinated acrylic or epoxy monomers, which are then polymerized to form the coating resin.

The presence of the fluoro and trifluoromethyl groups on the benzaldehyde-derived monomer leads to a high density of fluorine atoms at the coating's surface. This fluorinated surface minimizes adhesion of water, oils, and other contaminants, resulting in an "easy-to-clean" or "anti-graffiti" effect.

Research in the field of functional coatings often involves the synthesis of fluorinated copolymers, where a monomer derived from this compound is copolymerized with other monomers to achieve a balance of properties. For example, copolymerization with acrylic monomers can provide excellent adhesion and flexibility, while the fluorinated component delivers the desired surface properties.

The following table presents typical performance data for a functional coating incorporating a fluorinated component derived from a precursor like this compound, compared to a standard acrylic coating.

| Property | Standard Acrylic Coating | Fluorinated Functional Coating (Illustrative) |

| Water Contact Angle | 75° | > 110° |

| Oil Contact Angle | 40° | > 70° |

| Surface Energy | 40 mN/m | < 20 mN/m |

| Chemical Resistance (Acid/Alkali) | Moderate | Excellent |

| UV Resistance | Good | Excellent |

This table provides illustrative data based on general findings for fluorinated coatings.

Engineering Materials with Specific Thermal and Chemical Resistances

The inherent strength of the carbon-fluorine bond is a key factor in the exceptional thermal and chemical stability of fluorinated polymers. Materials engineered using this compound as a building block are expected to exhibit superior resistance to harsh environments.

The high thermal stability of polymers derived from this compound makes them suitable for applications in demanding industries such as automotive and aerospace, where components are exposed to high temperatures. The trifluoromethyl group, in particular, contributes to a high glass transition temperature and excellent thermal oxidative stability.

In terms of chemical resistance, the fluorine atoms provide a protective shield around the polymer backbone, making it resistant to a wide range of chemicals, including acids, bases, and organic solvents. This property is highly valuable for applications such as chemical processing equipment, seals, and gaskets.

The table below summarizes the enhanced resistance properties of a high-performance polymer engineered with a monomer derived from this compound compared to a conventional engineering polymer.

| Resistance Property | Conventional Engineering Polymer (e.g., Polycarbonate) | High-Performance Fluorinated Polymer (Illustrative) |

| Maximum Continuous Use Temperature | 120°C | > 250°C |

| Resistance to Strong Acids | Poor | Excellent |

| Resistance to Strong Bases | Poor | Excellent |

| Resistance to Organic Solvents | Moderate | Excellent |

| Flammability (UL 94) | V-2 | V-0 |

This table provides illustrative data based on general findings for high-performance fluorinated polymers.

Computational and Theoretical Studies of 2 Fluoro 4 Trifluoromethyl Benzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the properties of a system can be determined from its electron density. For 2-Fluoro-4-(trifluoromethyl)benzaldehyde, DFT calculations would provide valuable insights into its stability, electronic properties, and energetics.

While specific DFT studies exclusively focused on this compound are not widely available in the literature, studies on similar molecules like 2-fluoroacetaldehyde and various benzaldehyde (B42025) derivatives have been performed using functionals such as B3LYP and LC-wPBE with basis sets like 6-311++G(d,p). ekb.eg These studies typically calculate key electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, the presence of both a fluorine atom and a trifluoromethyl group, both of which are highly electronegative, is expected to significantly influence the electron distribution and thus the energies of the frontier orbitals. The trifluoromethyl group, being a strong electron-withdrawing group, would likely lower the energy of both the HOMO and LUMO, while the fluorine atom's effect would be more complex due to its ability to participate in both inductive and resonance effects.

A molecular electrostatic potential (MEP) map, another output of DFT calculations, would visualize the charge distribution and identify electrophilic and nucleophilic sites. For this molecule, the oxygen atom of the carbonyl group would be a region of high negative potential (nucleophilic), while the hydrogen atom of the aldehyde group and the carbon atom of the carbonyl group would be regions of positive potential (electrophilic).

Table 1: Key Electronic Properties Investigated by DFT

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Identifies regions prone to electrophilic and nucleophilic attack. |

Quantum Chemical Modeling of Reactivity and Selectivity

Quantum chemical modeling provides a theoretical framework for understanding and predicting the reactivity and selectivity of chemical reactions. For this compound, these models can elucidate how the molecule will interact with other reagents.

Reactivity descriptors derived from DFT, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can quantify the molecule's reactivity. Fukui functions are another powerful tool, as they indicate the most likely sites for nucleophilic, electrophilic, and radical attack by showing the change in electron density when an electron is added or removed.

For this compound, the aldehyde functional group is a primary site of reactivity. The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack. The presence of the electron-withdrawing trifluoromethyl group is expected to enhance the electrophilicity of the aromatic ring and the carbonyl carbon, making the molecule more reactive towards nucleophiles compared to unsubstituted benzaldehyde. The fluorine atom at the ortho position can further modulate this reactivity through its electronic effects and steric hindrance.

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | The power of an atom or group to attract electrons. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron distribution. |

| Global Electrophilicity Index (ω) | ω = μ² / (2η) where μ ≈ -(I + A) / 2 | Measures the propensity to accept electrons. |

| Fukui Function (f(r)) | f(r) = (∂ρ(r)/∂N)_v(r) | Identifies the most reactive sites in a molecule. |

| I = Ionization Potential, A = Electron Affinity |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of a molecule are crucial for its reactivity and interactions. Conformational analysis of this compound would involve identifying the stable conformers and the energy barriers for their interconversion.

The primary conformational freedom in this molecule arises from the rotation of the aldehyde group (CHO) and the trifluoromethyl group (CF₃) relative to the benzene ring. For benzaldehyde derivatives, the planarity of the aldehyde group with the ring is often the most stable arrangement. However, the presence of a substituent at the ortho position (the fluorine atom) can lead to non-planar conformations or a preference for one planar conformer over another (syn or anti with respect to the ortho substituent).

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of the molecule over time, providing insights into its conformational landscape and how it might behave in different solvent environments. Such simulations would track the atomic positions and velocities, offering a more realistic picture of the molecule's flexibility than static conformational analysis. While no specific MD studies on this compound are publicly available, the general principles suggest a complex interplay between the steric and electronic effects of the substituents.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and understand its electronic properties.

NMR Spectroscopy: The chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. For this compound, predicting the ¹⁹F NMR chemical shifts would be particularly valuable for characterizing the fluorine and trifluoromethyl environments.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for infrared (IR) and Raman spectra can be computed through frequency calculations in DFT. These calculations help in the assignment of experimental spectral bands to specific vibrational modes of the molecule, such as the C=O stretch of the aldehyde, C-F stretch, and vibrations of the CF₃ group. The NIST Chemistry WebBook does indicate the availability of an IR spectrum for this compound, which could be used for comparison with theoretical predictions. nist.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions. This would help in understanding the electronic structure and the nature of the orbitals involved in the absorption of light.

Table 3: Computationally Predicted Spectroscopic Data (Conceptual)

| Spectrum | Predicted Parameter | Significance |

| ¹H NMR | Chemical Shifts (ppm) | Correlates proton environments with electronic structure. |

| ¹³C NMR | Chemical Shifts (ppm) | Provides information about the carbon skeleton. |

| ¹⁹F NMR | Chemical Shifts (ppm) | Characterizes the electronic environment of the fluorine atoms. |

| IR/Raman | Vibrational Frequencies (cm⁻¹) | Identifies functional groups and vibrational modes. |

| UV-Vis | Absorption Wavelengths (λ_max) | Reveals information about electronic transitions. |

Bond Order Modeling and Critical Point Analysis

To gain a deeper understanding of the chemical bonding in this compound, advanced computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF) analysis can be employed.

QTAIM: This method, developed by Richard Bader, analyzes the topology of the electron density to partition a molecule into atomic basins. By locating bond critical points (BCPs) between atoms, QTAIM can characterize the nature of the chemical bonds (e.g., covalent vs. ionic) based on the properties of the electron density at these points.

Electron Localization Function (ELF): ELF is a measure of the probability of finding an electron in the vicinity of a reference electron. It provides a visual representation of electron localization, clearly distinguishing core electrons, covalent bonds, and lone pairs. An ELF analysis of this compound would map out these regions, offering a chemically intuitive picture of its bonding.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a description of the localized bonds and lone pairs of a molecule. It can be used to calculate bond orders, hybridization, and to study charge transfer interactions between filled and empty orbitals, which are crucial for understanding delocalization and hyperconjugation effects within the molecule.

These analyses would provide detailed insights into the C-F, C-C, C=O, and C-H bonds, as well as the interactions involving the trifluoromethyl group, revealing the intricate electronic effects that govern the molecule's structure and reactivity.

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-4-(trifluoromethyl)benzaldehyde, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves fluorination and trifluoromethylation of benzaldehyde derivatives. For example:

- Direct fluorination of 4-(trifluoromethyl)benzaldehyde using selective fluorinating agents (e.g., Selectfluor®) under anhydrous conditions at 60–80°C .

- Suzuki-Miyaura coupling with fluorinated boronic acids, optimized under inert atmosphere (argon/nitrogen) to prevent hydrolysis of intermediates . Critical Factors:

- Temperature control to avoid decomposition of the trifluoromethyl group.

- Use of catalysts like Pd(PPh₃)₄ for cross-coupling reactions (yield: 65–85%) .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | >70% yield above 70°C |

| Solvent | DMF or THF | THF improves selectivity |

| Catalyst Loading | 2–5 mol% | Higher loading risks side reactions |

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- ¹⁹F NMR : Identify fluorine environments (δ = -60 to -65 ppm for CF₃, -110 ppm for aromatic F) .

- GC-MS : Monitor volatile byproducts (e.g., dehalogenated species).

- X-ray crystallography : Resolve steric effects from fluorine/trifluoromethyl groups (if crystalline) . Data Interpretation Tip: Compare experimental spectra with NIST reference data (CAS 89763-93-9) to validate assignments .

Q. What are the key physical properties influencing experimental design with this compound?

Methodological Answer: Critical properties include:

- Solubility : Limited in water (1.5 g/L at 20°C), soluble in polar aprotic solvents (DMF, DMSO) .

- Thermal Stability : Decomposes above 150°C; avoid prolonged heating in open systems .

- Hygroscopicity : Low, but store under argon to prevent aldehyde oxidation .

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 192.11 g/mol | |

| Boiling Point | 339.7 K (0.017 bar) | |

| LogP | 2.8 (predicted) |

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group affect regioselectivity in electrophilic aromatic substitution (EAS) reactions?

Methodological Answer: The -CF₃ group directs electrophiles to the meta position due to its strong -I effect, while the fluorine atom at the ortho position further deactivates the ring. Experimental Validation:

Q. How to resolve contradictions in reported NMR chemical shifts for this compound?

Methodological Answer: Discrepancies often arise from solvent effects or impurities.

- Standardization : Acquire spectra in deuterated DMSO or CDCl₃ and reference to TMS.

- Spiking Experiments : Add a known quantity of pure compound to confirm peak assignments . Example Conflict:

- Literature reports ¹H NMR (aldehyde proton): δ 10.2–10.5 ppm. If observed at δ 10.8 ppm, check for trace acidic impurities .

Q. What computational methods predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer: Use density functional theory (DFT) to model:

- Frontier Molecular Orbitals : HOMO-LUMO gaps to assess electrophilicity.

- Transition States : Simulate attack by nucleophiles (e.g., Grignard reagents) at the aldehyde group. Software Tools: Gaussian or ORCA with B3LYP/6-31G(d) basis set. Compare with experimental kinetic data from Wittig reaction studies .

Q. How to design stability studies for this compound under varying storage conditions?

Methodological Answer:

- Accelerated Degradation : Expose to UV light, humidity (40–80% RH), and elevated temperatures (40–60°C).

- Analytical Endpoints : Monitor aldehyde oxidation (via FT-IR carbonyl peak at 1700 cm⁻¹) and fluorine loss (ion chromatography) . Recommendation: Store in amber vials under argon at –20°C for long-term stability .

Q. What role does this compound play in medicinal chemistry as a fluorinated building block?

Methodological Answer: The fluorine atoms enhance metabolic stability and membrane permeability in drug candidates.

- Case Study : Incorporate into protease inhibitors via reductive amination.

- Biological Testing : Assess cytotoxicity (MTT assay) and metabolic half-life (microsomal stability) .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to validate and reconcile data?

Methodological Answer:

Q. Why do fluorinated benzaldehydes exhibit anomalous reactivity in some cross-coupling reactions?

Methodological Answer: The strong electron-withdrawing effects of -CF₃ and -F can deactivate palladium catalysts. Mitigation Strategies:

- Use electron-rich ligands (e.g., XPhos) to enhance catalytic activity.

- Increase reaction temperature (80–100°C) to overcome kinetic barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.